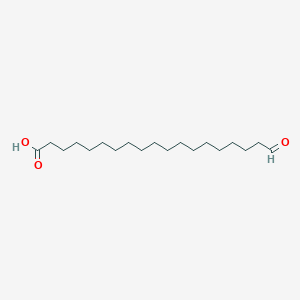

19-Oxononadecanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H36O3 |

|---|---|

Molecular Weight |

312.5 g/mol |

IUPAC Name |

19-oxononadecanoic acid |

InChI |

InChI=1S/C19H36O3/c20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19(21)22/h18H,1-17H2,(H,21,22) |

InChI Key |

JLQXUMTUWRGNMR-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCCCCC=O)CCCCCCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Putative Natural Occurrence of 19-Oxononadecanoic Acid in Plants: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide explores the theoretical basis for the natural occurrence of 19-oxononadecanoic acid in plants. While direct empirical evidence of its presence remains to be established, this document outlines a plausible biosynthetic pathway via the omega-oxidation of nonadecanoic acid, a known plant fatty acid. The potential role of this compound as an intermediate in the formation of cutin and suberin monomers is also discussed. This whitepaper aims to provide a scientific framework to stimulate further research into the identification and characterization of this and other long-chain oxo-fatty acids in the plant kingdom.

Introduction

Long-chain fatty acids and their derivatives are fundamental components of plant lipids, serving crucial roles in energy storage, membrane structure, and the formation of protective barriers. Among the myriad of fatty acid modifications, oxidation is a key process that generates a diverse array of bioactive molecules and structural monomers. This document focuses on the hypothetical presence of this compound, a C19 oxo-fatty acid, in plants. Although its direct isolation from plant tissues has not been reported in scientific literature, its existence as a transient intermediate in the well-established omega-oxidation pathway of long-chain fatty acids is scientifically plausible.

Nonadecanoic acid (C19:0), the precursor to this compound, is a known constituent of some plant oils and fats, albeit typically in low concentrations.[1] The omega-oxidation pathway, which involves the oxidation of the terminal methyl group of a fatty acid, is a critical metabolic route in plants for the biosynthesis of ω-hydroxy fatty acids and α,ω-dicarboxylic acids.[2][3] These compounds are the primary building blocks of the biopolymers cutin and suberin, which form protective layers on the surfaces of aerial and subterranean plant organs, respectively.[4][5]

This whitepaper will provide a detailed overview of the proposed biosynthetic pathway of this compound, summarize the composition of related plant polymers, and present a hypothetical experimental protocol for its detection and quantification.

Proposed Biosynthetic Pathway: Omega-Oxidation of Nonadecanoic Acid

The omega-oxidation of fatty acids is a three-step enzymatic process that occurs in the endoplasmic reticulum.[6] This pathway is crucial for the production of monomers required for the synthesis of cutin and suberin.[2] The proposed pathway for the conversion of nonadecanoic acid to this compound and subsequently to nonadecanedioic acid is as follows:

-

ω-Hydroxylation: The first and rate-limiting step is the hydroxylation of the terminal methyl group (ω-carbon) of nonadecanoic acid to form 19-hydroxynonadecanoic acid. This reaction is catalyzed by a cytochrome P450-dependent monooxygenase.[7][8][9] These enzymes are known to act on a range of long-chain fatty acids.

-

Oxidation to an Aldehyde: The newly formed hydroxyl group of 19-hydroxynonadecanoic acid is then oxidized to an aldehyde, yielding this compound. This step is catalyzed by an alcohol dehydrogenase.[10][11]

-

Oxidation to a Carboxylic Acid: The final step involves the oxidation of the aldehyde group of this compound to a carboxylic acid, resulting in the formation of the α,ω-dicarboxylic acid, nonadecanedioic acid. This reaction is catalyzed by an aldehyde dehydrogenase.[10][12]

This pathway is well-documented for other long-chain fatty acids, such as palmitic acid (C16) and stearic acid (C18), which are major components of cutin and suberin. Given the presence of nonadecanoic acid in plants, it is highly probable that it can also serve as a substrate for this pathway, with this compound being a key, albeit likely transient, intermediate.

Quantitative Data on Related Plant Biopolymer Monomers

Direct quantitative data for this compound in plants is not available. However, analysis of the monomeric composition of cutin and suberin from various plant species reveals the presence of a variety of ω-hydroxy and α,ω-dicarboxylic acids, which are the products of the omega-oxidation pathway. The following table summarizes the typical long-chain fatty acid derivatives found in these polymers, providing a context for the potential incorporation of C19 derivatives.

| Monomer Class | Carbon Chain Lengths | Representative Plant Species | Reference |

| ω-Hydroxy Fatty Acids | C16, C18, C22, C24 | Arabidopsis thaliana, Solanum lycopersicum (tomato) | [4][13] |

| α,ω-Dicarboxylic Acids | C16, C18, C22 | Arabidopsis thaliana, Camelina sativa | [4][14] |

| Mid-chain Hydroxy/Epoxy Fatty Acids | C16, C18 | Solanum lycopersicum (tomato), Citrus paradisi (grapefruit) | [4] |

| Very-Long-Chain Fatty Acids | C20-C30 | Arabidopsis thaliana, Brassica napus (rapeseed) | [4][5] |

| Fatty Alcohols | C18-C30 | Arabidopsis thaliana, Solanum tuberosum (potato) | [4] |

Hypothetical Experimental Protocols

The identification and quantification of the putative this compound in plant tissues would require specialized analytical techniques commonly used for the analysis of lipid monomers. The following is a proposed experimental workflow.

Extraction and Depolymerization of Cutin and Suberin

-

Tissue Collection and Preparation: Collect fresh plant tissue (e.g., leaves, roots, or seeds). The tissue should be immediately frozen in liquid nitrogen and lyophilized to prevent enzymatic degradation. The dried tissue is then ground to a fine powder.

-

Solvent Extraction of Free Lipids: The powdered tissue is exhaustively extracted with a series of organic solvents (e.g., chloroform, methanol) to remove soluble lipids such as waxes, free fatty acids, and membrane lipids.[1][15]

-

Depolymerization: The remaining insoluble residue, containing cutin and/or suberin, is subjected to transesterification to break the ester bonds of the polymer and release the constituent monomers. A common method is refluxing with 1.25 M HCl in methanol or with boron trifluoride in methanol (BF3-MeOH).[1][16] This process will convert the carboxylic acid and any ester linkages to methyl esters.

Derivatization and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Extraction of Monomers: The depolymerized monomers (as methyl esters) are extracted from the reaction mixture into an organic solvent such as n-hexane.

-

Derivatization: To increase the volatility of the monomers for GC analysis, any free hydroxyl and aldehyde groups are derivatized. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).[17][18] The aldehyde group of this compound methyl ester would be converted to a more stable derivative.

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.

-

Gas Chromatography (GC): The different monomers are separated based on their boiling points and polarity on a capillary column.

-

Mass Spectrometry (MS): As the separated compounds elute from the GC column, they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparison to spectral libraries or by interpretation of the fragmentation pattern. The mass spectrum of the derivatized this compound methyl ester would be expected to show characteristic fragments corresponding to its structure.

-

-

Quantification: Quantification can be achieved by adding a known amount of an internal standard (e.g., a deuterated fatty acid or a fatty acid with an odd number of carbons not expected to be in the sample) prior to the extraction process.[19] The peak area of the target analyte is compared to the peak area of the internal standard to calculate its concentration.

Conclusion and Future Directions

While the natural occurrence of this compound in plants has not been directly demonstrated, there is a strong theoretical foundation for its existence as an intermediate in the omega-oxidation of nonadecanoic acid. This pathway is integral to the biosynthesis of cutin and suberin, essential protective polymers in plants. The lack of detection to date may be due to its low abundance and transient nature as a metabolic intermediate.

The experimental protocols outlined in this whitepaper provide a roadmap for researchers to investigate the presence of this compound and other novel oxo-fatty acids in plant tissues. The successful identification and quantification of this compound would not only fill a gap in our understanding of plant lipid metabolism but could also open new avenues for research into the structure and properties of plant biopolymers. Furthermore, given the known biological activities of various fatty acid derivatives, the discovery of novel oxo-fatty acids in plants could have implications for drug development and biotechnology. Future research should focus on sensitive analytical techniques and the selection of plant species known to produce significant amounts of long-chain fatty acids for their cutin and suberin.

References

- 1. Analysis of Extracellular Cell Wall Lipids: Wax, Cutin, and Suberin in Leaves, Roots, Fruits, and Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biologydiscussion.com [biologydiscussion.com]

- 4. The Biopolymers Cutin and Suberin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. microbenotes.com [microbenotes.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Cytochrome P450 Family Member CYP704B2 Catalyzes the ω -Hydroxylation of Fatty Acids and Is Required for Anther Cutin Biosynthesis and Pollen Exine Formation in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Analysis of Extracellular Cell Wall Lipids: Wax , Cutin , and Suberin in Leaves, Roots, Fruits, and Seeds | Springer Nature Experiments [experiments.springernature.com]

- 17. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]

- 18. Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter [mdpi.com]

- 19. lipidmaps.org [lipidmaps.org]

19-Oxononadecanoic acid biosynthesis pathway in microorganisms

An In-depth Technical Guide on the Putative Biosynthesis of 19-Oxononadecanoic Acid in Microorganisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a long-chain oxo-fatty acid with potential applications in various fields, leveraging its bifunctional nature with a terminal aldehyde and a terminal carboxylic acid. While the microbial production of a wide array of fatty acid derivatives has been explored, the specific biosynthetic pathway for this compound is not well-documented. This technical guide outlines a putative biosynthetic pathway for this compound in microorganisms, constructed from established principles of microbial fatty acid synthesis and oxidation. This document provides a theoretical framework to guide research and development efforts toward the microbial production of this and similar long-chain oxo-fatty acids. The proposed pathway begins with the synthesis of the C19 precursor, nonadecanoic acid, followed by a modified ω-oxidation process.

Putative Biosynthetic Pathway

The proposed biosynthesis of this compound is a two-stage process: (1) the de novo synthesis of the nonadecanoic acid backbone, and (2) the terminal oxidation of nonadecanoic acid to yield the final product.

De Novo Biosynthesis of Nonadecanoic Acid (C19:0)

Microorganisms synthesize fatty acids through the fatty acid synthase (FAS) system. The production of an odd-chain fatty acid like nonadecanoic acid typically starts with a three-carbon primer, propionyl-CoA, instead of the usual two-carbon primer, acetyl-CoA. Oleaginous bacteria of the genus Rhodococcus are known for their ability to produce significant quantities of odd-numbered fatty acids.

The synthesis proceeds as follows:

-

Initiation: The process begins with the condensation of a propionyl-CoA starter unit with malonyl-ACP.

-

Elongation: The fatty acid chain is elongated by the iterative addition of two-carbon units from malonyl-CoA. This cycle involves four key reactions: condensation, reduction, dehydration, and another reduction.

-

Termination: After eight rounds of elongation, the C19 acyl-ACP is released, typically as a free fatty acid or acyl-CoA, resulting in nonadecanoic acid.

Terminal ω-Oxidation to this compound

The conversion of nonadecanoic acid to this compound is proposed to occur via a modified ω-oxidation pathway, which targets the terminal methyl group (the ω-carbon). This pathway is known to occur in the endoplasmic reticulum of eukaryotic cells and has been identified in various bacteria.[1] The key is the termination of the oxidation at the aldehyde stage, preventing further oxidation to a dicarboxylic acid.

The proposed steps are:

-

Terminal Hydroxylation: A cytochrome P450 monooxygenase or an alkane hydroxylase (AlkB) introduces a hydroxyl group at the C19 position of nonadecanoic acid, forming 19-hydroxynonadecanoic acid. These enzymes are known to be involved in the terminal oxidation of long-chain n-alkanes.[2]

-

Oxidation to Aldehyde: A long-chain alcohol dehydrogenase oxidizes the terminal hydroxyl group of 19-hydroxynonadecanoic acid to an aldehyde, yielding this compound. Several microorganisms possess alcohol dehydrogenases capable of acting on long-chain fatty alcohols.[3]

It is critical to select or engineer a microbial host where the subsequent oxidation of the terminal aldehyde to a carboxylic acid by an aldehyde dehydrogenase is minimized or absent.[4][5]

Key Enzymes and Their Characteristics

The successful microbial production of this compound hinges on the activity and specificity of the enzymes in the ω-oxidation pathway. The following table summarizes the key enzyme families and their relevant characteristics.

| Enzyme Class | Gene/Enzyme Example | Organism Example | Substrate Range/Notes |

| Cytochrome P450 Monooxygenase | CYP4A, CYP4F subfamilies | Vertebrates (for ω-oxidation) | Known to hydroxylate the ω-carbon of medium to long-chain fatty acids.[6] |

| Alkane Hydroxylase | AlkB | Pseudomonas putida GPo1 | Primarily acts on C5-C12 alkanes, but mutants with altered specificity for longer chains exist.[7] Other AlkB homologs can oxidize alkanes longer than C12.[7] |

| Long-Chain Alcohol Dehydrogenase | PsADH | Pantoea sp. strain 7-4 | Can oxidize 1-tetradecanol (C14) to tetradecanal.[3][4] |

| Aldehyde Dehydrogenase (to be avoided) | FAldDH | Marinobacter aquaeolei VT8, Acinetobacter baylyi | Acts on a range of aldehydes, including long-chain ones like hexadecanal, oxidizing them to fatty acids.[8] |

Experimental Protocols

The following are generalized protocols for assaying the activity of the key enzymes in the putative biosynthetic pathway. These protocols can be adapted for specific microbial systems.

Cytochrome P450/Alkane Hydroxylase Activity Assay

This assay measures the consumption of the cofactor NADPH, which is indicative of monooxygenase activity.

-

Principle: The enzyme utilizes NADPH to incorporate one atom of molecular oxygen into the substrate. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.

-

Reagents:

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH stock solution (10 mM)

-

Substrate stock solution (e.g., nonadecanoic acid, 10 mM in a suitable solvent like DMSO)

-

Microsomal preparation or purified enzyme solution

-

-

Procedure:

-

Prepare a reaction mixture in a cuvette containing potassium phosphate buffer and the enzyme solution.

-

Add the substrate (nonadecanoic acid) to a final concentration of 50-100 µM.

-

Initiate the reaction by adding NADPH to a final concentration of 0.2 mM.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of NADPH consumption is calculated using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹).

-

-

Product Confirmation: The formation of 19-hydroxynonadecanoic acid should be confirmed using methods like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) after extraction and derivatization of the reaction mixture.

Long-Chain Alcohol Dehydrogenase Activity Assay

This assay measures the formation of the cofactor NADH, which results from the oxidation of the alcohol substrate.

-

Principle: The enzyme oxidizes the hydroxyl group of the substrate to an aldehyde, with the concomitant reduction of NAD+ to NADH. The increase in NADH is monitored by the increase in absorbance at 340 nm.

-

Reagents:

-

Sodium pyrophosphate buffer (100 mM, pH 9.2)

-

NAD+ stock solution (25 mM)

-

Substrate stock solution (e.g., 19-hydroxynonadecanoic acid, 10 mM in a suitable solvent)

-

Cell-free extract or purified enzyme solution

-

-

Procedure:

-

In a cuvette, combine the sodium pyrophosphate buffer, NAD+ solution, and substrate solution (e.g., 19-hydroxynonadecanoic acid).

-

Equilibrate the mixture to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding the enzyme solution.

-

Immediately record the increase in absorbance at 340 nm over several minutes.

-

Calculate the rate of NADH formation using its molar extinction coefficient (6.22 mM⁻¹ cm⁻¹).

-

-

Product Confirmation: The formation of this compound should be confirmed by GC-MS or HPLC.

Conclusion

This technical guide presents a putative biosynthetic pathway for this compound in microorganisms, based on the well-established pathways of odd-chain fatty acid synthesis and terminal ω-oxidation. The key to successful production lies in the identification and engineering of a microbial host that expresses the necessary enzymes for the initial hydroxylation and subsequent oxidation to a terminal aldehyde, while minimizing the further oxidation to a dicarboxylic acid. The genera Rhodococcus and Pseudomonas are promising starting points due to their robust fatty acid metabolism.[1][3] The provided experimental protocols offer a foundation for the characterization of the required enzymatic activities. Further research into the substrate specificity of long-chain fatty acid modifying enzymes and metabolic engineering to control the flux through the ω-oxidation pathway will be crucial for the development of a microbial cell factory for this compound production.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. Microbial Engineering for Aldehyde Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Recent Advances in Developing Aldehyde-Accumulating Microbes and Future Perspective of Biosynthetic Applications - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]

- 6. mdpi.com [mdpi.com]

- 7. Comparative and Functional Genomics of Rhodococcus opacus PD630 for Biofuels Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Discovery, Isolation, and Characterization of 19-Oxononadecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

19-Oxononadecanoic acid, a C19 long-chain fatty acid featuring a terminal aldehyde group, represents a molecule of significant interest for its potential biological activities. While direct literature on its discovery and isolation is scarce, its structural relationship to other naturally occurring oxo-fatty acids suggests potential endogenous roles and therapeutic applications. This technical guide provides a comprehensive overview of a plausible synthetic route for this compound, detailed experimental protocols for its isolation and characterization, and a discussion of its potential biological significance based on related compounds.

Introduction

Long-chain fatty acids and their derivatives are fundamental components of cellular structures and play crucial roles in signaling pathways. The introduction of an oxo group, specifically a terminal aldehyde, can significantly alter the physicochemical properties and biological activity of these molecules. While the existence of ω-1 oxo fatty acids has been reported in organisms like Legionella, specific information regarding this compound is not prevalent in current scientific literature.[1] This guide, therefore, aims to provide a foundational resource for researchers interested in exploring this potentially novel bioactive lipid.

Proposed Synthesis of this compound

Due to the lack of a described natural source with abundant this compound, a targeted synthetic approach is the most viable method for obtaining this compound for research purposes. The most logical precursor for this synthesis is 19-hydroxynonadecanoic acid, which can be oxidized to the desired aldehyde.

Synthesis Workflow

The following diagram illustrates the proposed synthetic and purification workflow for this compound.

Caption: Synthetic and purification workflow for this compound.

Experimental Protocol: Oxidation of 19-Hydroxynonadecanoic Acid

Objective: To synthesize this compound via the oxidation of 19-hydroxynonadecanoic acid.

Materials:

-

19-Hydroxynonadecanoic acid

-

Pyridinium chlorochromate (PCC) or reagents for Swern oxidation (oxalyl chloride, DMSO, triethylamine)

-

Dichloromethane (anhydrous)

-

Silica gel (for column chromatography)

-

Hexane and Ethyl Acetate (for chromatography)

-

Standard laboratory glassware and equipment

Procedure (using PCC):

-

Dissolve 19-hydroxynonadecanoic acid in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add pyridinium chlorochromate (PCC) in a single portion. The molar ratio of PCC to the alcohol should be approximately 1.5:1.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the crude this compound.

Isolation and Purification

A general protocol for the isolation of long-chain fatty acids from a biological matrix is presented here, which can be adapted for a hypothetical natural source of this compound.

Experimental Protocol: Extraction and Purification

Objective: To extract and purify this compound from a hypothetical biological source.

Materials:

-

Lyophilized biological sample

-

Chloroform:Methanol mixture (2:1, v/v)

-

0.9% NaCl solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate gradient)

Procedure:

-

Extraction: Homogenize the lyophilized sample with a chloroform:methanol (2:1) mixture. After vigorous mixing, centrifuge the sample to separate the layers.

-

Phase Separation: Collect the lower organic phase. Wash the organic phase with a 0.9% NaCl solution to remove water-soluble contaminants.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the extract under reduced pressure.

-

Column Chromatography: Resuspend the crude extract in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto a silica gel column pre-equilibrated with the same solvent.

-

Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the desired compound. Combine the pure fractions and evaporate the solvent.

Characterization and Data Presentation

The following table summarizes the expected quantitative data for this compound based on its chemical structure and data from similar long-chain fatty acids.

| Parameter | Expected Value | Method of Analysis |

| Molecular Formula | C₁₉H₃₆O₃ | Mass Spectrometry |

| Molecular Weight | 312.49 g/mol | Mass Spectrometry |

| Appearance | White to off-white solid | Visual Inspection |

| Melting Point | Expected to be slightly lower than nonadecanoic acid (68-70 °C) | Differential Scanning Calorimetry (DSC) |

| ¹H NMR (CDCl₃, ppm) | ~9.76 (t, 1H, -CHO), ~2.42 (dt, 2H, -CH₂CHO), ~2.35 (t, 2H, -CH₂COOH), ~1.6 (m, 4H), ~1.25 (s, 26H), ~0.88 (t, 3H, terminal CH₃ if precursor is not fully oxidized) | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| ¹³C NMR (CDCl₃, ppm) | ~202.9 (-CHO), ~179.5 (-COOH), ~43.9 (-CH₂CHO), ~34.1 (-CH₂COOH), ~22.0-31.9 (methylene chain) | NMR Spectroscopy |

| IR (KBr, cm⁻¹) | ~2918, 2849 (C-H stretch), ~2720 (aldehyde C-H), ~1730 (C=O aldehyde), ~1705 (C=O carboxylic acid), ~1465 (C-H bend) | Infrared (IR) Spectroscopy |

| Mass Spectrum (m/z) | [M-H]⁻ at 311.26, characteristic fragmentation pattern | Mass Spectrometry (MS) |

Potential Biological Significance and Signaling Pathways

While no signaling pathways have been definitively associated with this compound, its structure as a long-chain fatty acid with a reactive aldehyde group suggests potential interactions with various cellular targets. Aldehydic lipids are known to form Schiff bases with proteins and can modulate the activity of enzymes and receptors.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where this compound could act as a signaling molecule, based on the known actions of other fatty acids.

Caption: Hypothetical signaling pathway for this compound.

Conclusion

This compound remains a largely unexplored long-chain fatty acid. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to produce and characterize this molecule. Future studies are warranted to elucidate its natural occurrence, biosynthetic pathways, and precise biological functions, which could open new avenues in lipid research and drug development.

References

Synthesis of 19-Oxononadecanoic Acid: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic routes for obtaining 19-oxononadecanoic acid, a valuable long-chain fatty acid derivative for various research purposes. The focus is on a practical and reproducible method starting from a commercially available precursor. This document details the proposed synthetic pathway, experimental protocols, and relevant chemical data.

Introduction

This compound is a bifunctional molecule containing a terminal aldehyde and a terminal carboxylic acid, separated by a seventeen-carbon chain. This unique structure makes it a valuable building block in the synthesis of complex lipids, polymers, and other specialty chemicals. Its potential applications in biomedical research and drug development are areas of growing interest. This guide outlines a robust synthetic strategy for its preparation on a laboratory scale.

Proposed Synthetic Pathway

The most practical and efficient synthesis of this compound is achieved through the selective oxidation of the commercially available 19-hydroxynonadecanoic acid. This method avoids the challenges associated with finding a suitable long-chain unsaturated fatty acid for an ozonolysis-based approach. The selective oxidation of the primary hydroxyl group in the presence of a carboxylic acid can be accomplished using several mild and efficient modern oxidation reagents.

Caption: Synthetic route to this compound.

Experimental Protocols

Three reliable methods for the selective oxidation of 19-hydroxynonadecanoic acid are presented below. These protocols are based on well-established oxidation reactions in organic synthesis. Researchers should select the method that best suits their laboratory capabilities and safety protocols.

Note on Protecting Groups: While the following methods are known for their high chemoselectivity, protection of the carboxylic acid moiety (e.g., as a methyl or ethyl ester) can be considered if competitive reactions are observed. However, for these mild oxidation conditions, protection is often not necessary.

Method A: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a highly reliable and mild method for the oxidation of primary alcohols to aldehydes. It is performed under neutral conditions at room temperature.[1][2]

Reaction Scheme:

HO-(CH₂)₁₈-COOH + DMP → OHC-(CH₂)₁₇-COOH

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity |

| 19-Hydroxynonadecanoic Acid | 314.50 | 1.0 g (3.18 mmol) |

| Dess-Martin Periodinane (DMP) | 424.14 | 1.5 eq (2.02 g, 4.77 mmol) |

| Dichloromethane (DCM), anhydrous | 84.93 | 50 mL |

| Sodium bicarbonate (NaHCO₃), saturated solution | 84.01 | As needed |

| Sodium thiosulfate (Na₂S₂O₃), 10% solution | 158.11 | As needed |

| Diethyl ether | 74.12 | For extraction |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | For drying |

Procedure:

-

To a stirred solution of 19-hydroxynonadecanoic acid in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin Periodinane (DMP) in one portion.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.

-

Stir the mixture vigorously for 15-20 minutes until the solid byproducts dissolve.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Method B: Swern Oxidation

The Swern oxidation is another mild and highly effective method for converting primary alcohols to aldehydes. It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[3]

Reaction Scheme:

HO-(CH₂)₁₈-COOH + (COCl)₂, DMSO, Et₃N → OHC-(CH₂)₁₇-COOH

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity |

| 19-Hydroxynonadecanoic Acid | 314.50 | 1.0 g (3.18 mmol) |

| Oxalyl chloride | 126.93 | 1.5 eq (0.42 mL, 4.77 mmol) |

| Dimethyl sulfoxide (DMSO), anhydrous | 78.13 | 3.0 eq (0.68 mL, 9.54 mmol) |

| Triethylamine (Et₃N) | 101.19 | 5.0 eq (2.22 mL, 15.9 mmol) |

| Dichloromethane (DCM), anhydrous | 84.93 | 60 mL |

| Water | 18.02 | For quenching |

| Diethyl ether | 74.12 | For extraction |

| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | For drying |

Procedure:

-

In a three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve oxalyl chloride in anhydrous DCM and cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of anhydrous DMSO in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature below -60 °C.

-

Stir the mixture for 10-15 minutes at -78 °C.

-

Add a solution of 19-hydroxynonadecanoic acid in anhydrous DCM dropwise, keeping the internal temperature below -60 °C.

-

Stir the reaction mixture for 30-45 minutes at -78 °C.

-

Add triethylamine to the reaction mixture, which may cause it to become thick.

-

Allow the reaction to warm to room temperature over 30-60 minutes.

-

Quench the reaction by adding water.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography as described in Method A.

Method C: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a versatile and selective oxidizing agent for the conversion of primary alcohols to aldehydes. The reaction is typically carried out in an anhydrous organic solvent.[4][5]

Reaction Scheme:

HO-(CH₂)₁₈-COOH + PCC → OHC-(CH₂)₁₇-COOH

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity |

| 19-Hydroxynonadecanoic Acid | 314.50 | 1.0 g (3.18 mmol) |

| Pyridinium Chlorochromate (PCC) | 215.56 | 1.5 eq (1.03 g, 4.77 mmol) |

| Dichloromethane (DCM), anhydrous | 84.93 | 50 mL |

| Celite® or Silica Gel | N/A | Equal weight to PCC |

| Diethyl ether | 74.12 | For filtration |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | For drying |

Procedure:

-

To a suspension of PCC and Celite® (or silica gel) in anhydrous DCM, add a solution of 19-hydroxynonadecanoic acid in anhydrous DCM. The Celite® helps to prevent the formation of a tarry residue and simplifies the work-up.[6]

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil®, washing the pad thoroughly with diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

If necessary, purify the crude product by column chromatography as described in Method A.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthetic methods. Expected yields are based on literature precedents for similar oxidations of long-chain alcohols.

| Method | Oxidizing Agent | Molar Eq. of Oxidant | Typical Solvent | Reaction Temp. (°C) | Typical Reaction Time (h) | Expected Yield (%) |

| A | Dess-Martin Periodinane | 1.5 | DCM | Room Temp. | 1 - 3 | 85 - 95 |

| B | Swern Oxidation | 1.5 (Oxalyl Chloride) | DCM | -78 to Room Temp. | 1 - 2 | 80 - 95 |

| C | Pyridinium Chlorochromate | 1.5 | DCM | Room Temp. | 2 - 4 | 70 - 85 |

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound via selective oxidation.

Caption: General workflow for the synthesis of this compound.

Conclusion

This technical guide provides detailed and practical methodologies for the synthesis of this compound for research applications. The selective oxidation of commercially available 19-hydroxynonadecanoic acid is presented as the most viable route, with three reliable protocols detailed. The choice of method will depend on the specific laboratory setup and researcher's preference. The information provided herein should enable researchers to successfully synthesize and purify this valuable bifunctional long-chain fatty acid.

References

- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

The Unexplored Potential of 19-Oxononadecanoic Acid: A Technical Guide for Future Research

Disclaimer: Scientific literature and databases currently lack specific experimental data on the biological role of 19-Oxononadecanoic acid. This document, therefore, presents a forward-looking technical guide for researchers, scientists, and drug development professionals, hypothesizing potential roles based on structurally related compounds and outlining a proposed research framework. All discussions of signaling pathways and experimental data are based on analogous molecules and should be considered speculative in the context of this compound until direct experimental validation is achieved.

Introduction

This compound is a long-chain oxo fatty acid. While its parent molecule, nonadecanoic acid, is a naturally occurring saturated fatty acid found in various plants, bacteria, and animals, the biological significance of its 19-oxo derivative remains largely uninvestigated. The presence of a ketone group at the omega-1 position suggests potential for unique biochemical interactions and signaling properties. This guide aims to stimulate research into this novel molecule by proposing potential biological activities, outlining detailed experimental protocols to test these hypotheses, and providing a framework for its systematic investigation.

Hypothesized Biological Roles

Based on the known functions of other oxo and hydroxy fatty acids, we hypothesize that this compound may play a role in:

-

Anti-inflammatory signaling: Similar to other oxidized fatty acids, it may modulate key inflammatory pathways.

-

Metabolic regulation: It could act as a signaling molecule in metabolic processes, potentially through interaction with nuclear receptors.

Proposed Research Framework

A systematic investigation of this compound would require a multi-pronged approach, from initial in vitro screening to in vivo validation.

Caption: A proposed experimental workflow for the systematic investigation of this compound.

Potential Anti-Inflammatory Effects

Several oxo fatty acids have demonstrated anti-inflammatory properties by modulating key signaling cascades. For instance, 8-oxo-9-octadecenoic acid (OOA) and (9Z,11E)-13-oxooctadeca-9,11-dienoic acid (13-KODE) have been shown to suppress inflammatory responses in macrophage cell lines.[1][2] We hypothesize that this compound may exert similar effects through the inhibition of pro-inflammatory pathways such as NF-κB and MAPK, and potentially through the activation of the antioxidant Nrf2/HO-1 pathway.[2]

Hypothesized Anti-Inflammatory Signaling Pathway

Caption: Hypothesized modulation of inflammatory signaling pathways by this compound.

Quantitative Data for Related Anti-Inflammatory Oxo Fatty Acids

| Compound | Assay | Cell Line | Concentration | Effect | Reference |

| 8-oxo-9-octadecenoic acid (OOA) | LPS-induced NO production | RAW 264.7 | 10, 25, 50 µM | Significant inhibition | [1] |

| 8-oxo-9-octadecenoic acid (OOA) | LPS-induced TNF-α production | RAW 264.7 | 50 µM | ~50% inhibition | [1] |

| 8-oxo-9-octadecenoic acid (OOA) | LPS-induced IL-6 production | RAW 264.7 | 50 µM | ~60% inhibition | [1] |

| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | LPS-induced NO production | RAW 264.7 | 1, 5, 10 µM | Dose-dependent inhibition | [2] |

| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | LPS-induced TNF-α production | RAW 264.7 | 10 µM | ~70% inhibition | [2] |

| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | LPS-induced IL-1β production | RAW 264.7 | 10 µM | ~60% inhibition | [2] |

Experimental Protocols

The murine macrophage cell line RAW 264.7 can be cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. Cells would be pre-treated with varying concentrations of synthesized this compound for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

NO production in the culture supernatants can be measured using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm is measured, and the nitrate concentration is determined using a standard curve of sodium nitrite.

The concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatants can be quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

To investigate the effects on signaling pathways, cell lysates would be prepared and subjected to SDS-PAGE, followed by transfer to a PVDF membrane. The membranes would be probed with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of p65, IκBα, p38, ERK, JNK, and Nrf2, as well as HO-1 and β-actin as a loading control), followed by incubation with HRP-conjugated secondary antibodies. Protein bands would be visualized using an enhanced chemiluminescence (ECL) detection system.

Potential Role in Metabolic Regulation

Long-chain fatty acids and their derivatives can act as ligands for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs) and retinoid X receptors (RXRs), which are master regulators of lipid and glucose metabolism.[3] It is plausible that this compound could bind to and modulate the activity of these receptors, thereby influencing the expression of genes involved in fatty acid oxidation, adipogenesis, and glucose homeostasis.

Hypothesized Nuclear Receptor Signaling

Caption: Hypothesized activation of PPAR/RXR signaling by this compound.

Experimental Protocols

To determine if this compound can activate PPARs, a luciferase reporter assay can be employed. Cells (e.g., HEK293T) would be co-transfected with expression vectors for a PPAR isotype (PPARα, PPARγ, or PPARδ) and a reporter plasmid containing a luciferase gene under the control of a peroxisome proliferator response element (PPRE). Transfected cells would be treated with this compound, and luciferase activity would be measured as a readout of receptor activation.

To assess the effect on target gene expression, cells (e.g., hepatocytes, adipocytes) would be treated with this compound. Total RNA would be extracted, reverse-transcribed to cDNA, and subjected to qRT-PCR using primers for known PPAR target genes (e.g., CPT1, FABP, CD36).

Synthesis and Characterization

As this compound is not readily commercially available, chemical synthesis would be the first critical step in its investigation. A potential synthetic route could involve the oxidation of 19-hydroxynonadecanoic acid. The final product would require thorough characterization by techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

Conclusion and Future Directions

This compound represents a scientifically unexplored molecule with the potential to be a novel bioactive lipid. The hypotheses and experimental frameworks presented in this guide provide a roadmap for its initial investigation. Future research should focus on its synthesis, in vitro screening for anti-inflammatory and metabolic activities, identification of its molecular targets, and eventual validation in animal models of disease. The elucidation of the biological role of this compound could open new avenues for the development of therapeutics for inflammatory and metabolic disorders.

References

- 1. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation [mdpi.com]

- 3. Retinoic Acid Actions Through Mammalian Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

19-Oxononadecanoic Acid: A Key Intermediate in the Biosynthesis of Cutin and Suberin Aliphatic Monomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 19-oxononadecanoic acid's role as a constituent of the plant biopolymers cutin and suberin. While direct quantitative data for this compound is not extensively reported, its position as a key intermediate in the ω-oxidation pathway of C19 fatty acids is crucial for understanding the biosynthesis of odd-chain fatty acid monomers within these protective barriers. This document details the biosynthetic pathways, presents available data on the composition of cutin and suberin, outlines experimental protocols for their analysis, and provides visual diagrams of the relevant biochemical processes. This guide is intended to serve as a valuable resource for researchers in plant biology, biochemistry, and drug development seeking to understand and manipulate these complex biopolymers.

Introduction

Cutin and suberin are complex, insoluble lipid polyesters that play critical roles in plant development and defense.[1][2] Cutin forms the structural framework of the cuticle, the outermost protective layer of aerial plant organs, while suberin is a major component of the cell walls in the periderm of bark, underground organs, and at sites of wounding.[3][4] Both polymers are primarily composed of glycerol and a variety of modified fatty acids.[3][4] While even-chain fatty acids (C16 and C18) are the most abundant monomers, odd-chain fatty acids, though less common, are integral components of these structures, contributing to their unique physicochemical properties.[3]

This compound, a 19-carbon ω-oxo fatty acid, is a proposed intermediate in the biosynthesis of C19 α,ω-dicarboxylic acids found in suberin. Its formation is a key step in the ω-oxidation pathway, a critical metabolic route for the production of bifunctional fatty acids that serve as building blocks for the suberin polymer.[5][6] Understanding the biosynthesis and incorporation of this compound and other odd-chain fatty acids is essential for elucidating the structure-function relationships of cutin and suberin and for developing strategies to engineer these polymers for various applications, including the production of novel biomaterials and pharmaceuticals.

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the metabolism of odd-chain fatty acids and the ω-oxidation pathway in plants.

Formation of Odd-Chain Fatty Acids

The biosynthesis of fatty acids in plants primarily produces even-chain fatty acids through the sequential addition of two-carbon units from acetyl-CoA. However, the synthesis of odd-chain fatty acids, such as the C19 precursor of this compound, initiates with a different primer. Propionyl-CoA, a three-carbon molecule, serves as the starting unit for the fatty acid synthase complex, leading to the formation of odd-chain fatty acids.[7]

The ω-Oxidation Pathway

Once formed, nonadecanoic acid (C19:0) can enter the ω-oxidation pathway, a three-step enzymatic process that occurs in the endoplasmic reticulum and leads to the formation of α,ω-dicarboxylic acids.[5][6] This pathway is crucial for generating the bifunctional monomers necessary for the polymerization of suberin.

The key enzymatic steps are:

-

ω-Hydroxylation: The terminal methyl group of the fatty acid is hydroxylated to form an ω-hydroxy fatty acid. This reaction is catalyzed by a cytochrome P450-dependent monooxygenase.[6][8] In the case of nonadecanoic acid, this step yields 19-hydroxynonadecanoic acid.

-

Oxidation to an Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde, forming an ω-oxo fatty acid. This reaction is carried out by a long-chain alcohol dehydrogenase.[5][9] This step converts 19-hydroxynonadecanoic acid into this compound.

-

Oxidation to a Dicarboxylic Acid: Finally, the aldehyde group is further oxidized to a carboxylic acid, resulting in an α,ω-dicarboxylic acid. This final oxidation is catalyzed by an aldehyde dehydrogenase.[5][10] This converts this compound into nonadecanedioic acid.

The resulting α,ω-dicarboxylic acid can then be incorporated into the growing suberin polymer.

This compound as a Component of Cutin and Suberin

While odd-chain fatty acids are known constituents of suberin, specific quantitative data for this compound or its C19 precursors and derivatives are scarce in the literature. Suberin composition varies significantly between plant species, tissues, and developmental stages.[3] The majority of analyses focus on the more abundant even-chain fatty acids.

The following tables summarize the general monomeric composition of suberin from two well-studied species, providing context for where odd-chain fatty acids like those derived from nonadecanoic acid would be found. It is important to note that these are representative compositions, and the presence and quantity of C19 monomers would require specific and sensitive analytical methods for detection and quantification.

Table 1: General Aliphatic Monomer Composition of Potato (Solanum tuberosum) Tuber Periderm Suberin

| Monomer Class | Carbon Chain Lengths | Relative Abundance (%) |

| ω-Hydroxy fatty acids | C16, C18:1, C20, C22, C24, C26, C28 | 25 - 40 |

| α,ω-Dicarboxylic acids | C16, C18:1, C18, C20, C22, C24, C26, C28 | 30 - 50 |

| Fatty acids | C16, C18, C20, C22, C24, C26, C28 | 5 - 15 |

| Fatty alcohols | C18, C20, C22, C24, C26, C28 | 5 - 10 |

| Ferulic acid | - | 1 - 5 |

Data compiled from multiple sources.[11] The presence of odd-chain fatty acids has been reported but is generally low.

Table 2: General Aliphatic Monomer Composition of Cork Oak (Quercus suber) Suberin

| Monomer Class | Carbon Chain Lengths | Relative Abundance (%) |

| ω-Hydroxy fatty acids | C18:1, C18, C20, C22, C24 | 40 - 50 |

| α,ω-Dicarboxylic acids | C18:1, C18, C20, C22 | 10 - 20 |

| Epoxy-fatty acids | C18 | 10 - 20 |

| Fatty acids | C16, C18, C20, C22, C24 | < 5 |

| Fatty alcohols | C18, C20, C22, C24 | < 5 |

| Ferulic acid | - | 1 - 5 |

Data compiled from multiple sources.[10] Odd-chain fatty acids are minor components.

Experimental Protocols

The analysis of this compound as a component of cutin and suberin requires a multi-step process involving isolation of the polymer, depolymerization, derivatization of the monomers, and finally, chromatographic separation and identification.

Isolation and Depolymerization of Cutin and Suberin

This protocol describes a general method for the isolation and depolymerization of suberin to release its constituent monomers.

Materials:

-

Plant tissue (e.g., potato peel, cork)

-

Chloroform

-

Methanol

-

Sodium methoxide (NaOMe) in methanol (e.g., 0.5 M)

-

Hexane

-

Internal standard (e.g., methyl heptadecanoate)

-

Hydrochloric acid (HCl)

Procedure:

-

Tissue Preparation: Grind the plant tissue to a fine powder.

-

Delipidation: Extract the ground tissue extensively with chloroform:methanol (2:1, v/v) to remove soluble lipids (waxes). This is typically done using a Soxhlet extractor.

-

Depolymerization: a. To the dried, delipidated tissue, add a known amount of internal standard. b. Add NaOMe in methanol and heat the mixture under reflux for a specified time (e.g., 2-4 hours). This transesterifies the ester bonds in the suberin polymer, releasing the fatty acid methyl esters.

-

Extraction of Monomers: a. After cooling, acidify the reaction mixture with HCl. b. Extract the released monomers with hexane. c. Wash the hexane extract with water to remove impurities. d. Dry the hexane extract over anhydrous sodium sulfate and concentrate it under a stream of nitrogen.

References

- 1. Comparative Transcriptomic Analysis of Gossypium hirsutum Fiber Development in Mutant Materials (xin w 139) Provides New Insights into Cotton Fiber Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Suberin: the biopolyester at the frontier of plants [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Structural and biochemical characterization of Arabidopsis alcohol dehydrogenases reveals distinct functional properties but similar redox sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Development on Plant Aldehyde Dehydrogenase Enzymes and Their Functions in Plant Development and Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Enzymatic Pathway to 19-Oxo Fatty Acids: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the enzymatic formation of 19-oxo fatty acids, a class of lipid mediators with emerging significance in cellular signaling and pathophysiology. This document provides a comprehensive overview of the core enzymatic steps, detailed experimental protocols for their investigation, and a summary of their biological context, designed to equip researchers in lipidomics, drug discovery, and biomedical sciences with the necessary knowledge to explore this fascinating area.

Introduction to 19-Oxo Fatty Acids

19-Oxo fatty acids are metabolites derived from polyunsaturated fatty acids (PUFAs) such as arachidonic acid (AA) and linoleic acid. Their formation involves a two-step enzymatic cascade: an initial hydroxylation at the ω-1 (19th) position, followed by the oxidation of this hydroxyl group to a ketone. These molecules are structurally related to other well-characterized eicosanoids and are increasingly recognized for their potential roles in modulating inflammatory responses and other cellular processes. Understanding their biosynthesis is crucial for elucidating their physiological functions and exploring their potential as therapeutic targets.

The Enzymatic Cascade: From PUFAs to 19-Oxo Fatty Acids

The biosynthesis of 19-oxo fatty acids is a sequential process involving two distinct enzyme families: Cytochrome P450 monooxygenases and alcohol dehydrogenases.

Step 1: ω-1 Hydroxylation by Cytochrome P450 Enzymes

The initial and rate-limiting step in the formation of 19-oxo fatty acids is the hydroxylation of the fatty acid substrate at the 19th carbon. This reaction is primarily catalyzed by members of the Cytochrome P450 (CYP) superfamily, specifically enzymes belonging to the CYP4A and CYP4F subfamilies.[1][2] These enzymes are known as ω- and (ω-1)-hydroxylases.

Key enzymes identified in the 19-hydroxylation of arachidonic acid to form 19-hydroxyeicosatetraenoic acid (19-HETE) include:

-

CYP4A11 : A prominent human fatty acid ω-hydroxylase.[1]

-

CYP4F2 : Another key human enzyme involved in the ω- and (ω-1)-hydroxylation of fatty acids.[1][3]

-

CYP2E1 : An alcohol-inducible P450 that can also contribute to the formation of 19-HETE.[4]

These enzymes exhibit substrate specificity, with varying efficiencies for different fatty acids. The reaction requires NADPH and molecular oxygen, with the CYP enzyme inserting one oxygen atom into the C-H bond at the 19th position.

dot

Figure 1: ω-1 Hydroxylation of a Polyunsaturated Fatty Acid.

Step 2: Oxidation to 19-Oxo Fatty Acids by Dehydrogenases

The 19-hydroxy fatty acid intermediate is subsequently oxidized to a 19-oxo fatty acid by the action of alcohol dehydrogenases (ADHs) or more specifically, long-chain hydroxyacyl-CoA dehydrogenases.[5][6] This enzymatic step involves the removal of two hydrogen atoms from the 19-hydroxyl group, forming a keto group.

While a specific "19-hydroxy fatty acid dehydrogenase" has not been definitively identified, it is understood that various NAD⁺- or NADP⁺-dependent dehydrogenases with broad substrate specificity can catalyze this reaction.[2] The product of this reaction with 19-HETE as the substrate is 19-oxo-eicosatetraenoic acid (19-oxo-ETE).

dot

Figure 2: Oxidation of a 19-Hydroxy Fatty Acid to a 19-Oxo Fatty Acid.

Quantitative Data on Enzyme Kinetics

Precise kinetic parameters for the 19-hydroxylation of fatty acids are not extensively documented. However, data for the structurally related 20-hydroxylation of arachidonic acid by key human CYP enzymes can provide valuable comparative insights.

| Enzyme | Substrate | Product | Km (μM) | Vmax (nmol/min/nmol P450) | Reference |

| CYP4F2 | Arachidonic Acid | 20-HETE | 24 | 7.4 | [1] |

| CYP4A11 | Arachidonic Acid | 20-HETE | 228 | 49.1 | [1] |

| CYP2E1 | Arachidonic Acid | 19-HETE & 18-HETE | 62 | 5.0 (total metabolites) | [4] |

Experimental Protocols

Investigating the enzymatic formation of 19-oxo fatty acids requires robust experimental methodologies. Below are detailed protocols for key experiments.

In Vitro Enzyme Assays

This assay measures the formation of 19-hydroxy fatty acids from a PUFA substrate using recombinant CYP enzymes or microsomal preparations.

-

Materials:

-

Recombinant human CYP4A11, CYP4F2, or other relevant P450 enzyme

-

NADPH-cytochrome P450 reductase

-

Cytochrome b5

-

Liposomes (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP⁺)

-

Arachidonic acid (or other fatty acid substrate)

-

Internal standard (e.g., deuterated 19-HETE)

-

Solvents for extraction (e.g., ethyl acetate, hexane)

-

-

Procedure:

-

Prepare a reaction mixture containing the CYP enzyme, reductase, cytochrome b5, and liposomes in potassium phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the fatty acid substrate and the NADPH regenerating system.

-

Incubate at 37°C for a defined period (e.g., 30 minutes) with gentle shaking.

-

Stop the reaction by adding a strong acid (e.g., 2 M HCl) to lower the pH to ~3.

-

Add the internal standard.

-

Extract the lipids with an organic solvent (e.g., two extractions with ethyl acetate).

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the sample in a suitable solvent for LC-MS/MS or GC-MS analysis.

-

This spectrophotometric assay measures the activity of dehydrogenases by monitoring the conversion of NAD⁺ to NADH.

-

Materials:

-

Purified or partially purified long-chain hydroxyacyl-CoA dehydrogenase

-

19-hydroxy fatty acid substrate

-

NAD⁺ or NADP⁺

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

-

Procedure:

-

Prepare a reaction mixture in a cuvette containing the reaction buffer and NAD⁺.

-

Add the 19-hydroxy fatty acid substrate.

-

Equilibrate the mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the dehydrogenase enzyme solution.

-

Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

dot

Figure 3: General Workflow for In Vitro Enzyme Assays.

Analytical Methods for 19-Oxo Fatty Acid Detection

LC-MS/MS is a highly sensitive and specific method for the quantification of 19-oxo fatty acids in biological samples.[7][8][9]

-

Sample Preparation:

-

Homogenize tissue or lyse cells in a suitable buffer.

-

Add an internal standard (e.g., deuterated 19-oxo-ETE).

-

Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate the lipid fraction.

-

Evaporate the solvent and reconstitute in the mobile phase.

-

-

LC Conditions (Representative):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from a lower to a higher percentage of mobile phase B.

-

Flow Rate: 0.2-0.4 mL/min.

-

-

MS/MS Conditions:

-

Ionization: Electrospray ionization (ESI) in negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the target 19-oxo fatty acid and the internal standard.

-

GC-MS is another powerful technique for the analysis of fatty acids, often requiring derivatization to increase volatility.[6][10][11][12][13]

-

Sample Preparation and Derivatization:

-

Extract lipids as described for LC-MS/MS.

-

Saponify the lipid extract to release free fatty acids.

-

Derivatize the fatty acids to form volatile esters (e.g., methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters).

-

-

GC Conditions (Representative):

-

Column: A capillary column suitable for fatty acid analysis (e.g., DB-23 or similar).

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient to separate the different fatty acid derivatives.

-

-

MS Conditions:

-

Ionization: Electron ionization (EI) or negative chemical ionization (NCI) for PFB derivatives.

-

Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 19-oxo fatty acid.

-

Biological Significance and Signaling Pathways

The biological roles of 19-oxo fatty acids are an active area of investigation. Much of the current understanding is inferred from the activities of their precursor, 19-HETE, and the related eicosanoid, 20-HETE.

-

Modulation of Vascular Tone: 19(R)-HETE has been shown to oppose the vasoconstrictor effects of 20-HETE, suggesting a role in regulating blood pressure and renal blood flow.[5][14] The impact of the further oxidation to 19-oxo-ETE on this activity is yet to be fully elucidated.

-

Inflammation: As metabolites of arachidonic acid, 19-hydroxy and 19-oxo fatty acids are likely involved in inflammatory processes.[15] 5-oxo-ETE, a different oxo-eicosanoid, is a potent chemoattractant for neutrophils and eosinophils, suggesting that 19-oxo-ETE may also have roles in leukocyte trafficking and activation.[16][17]

-

Enzyme Inhibition: 19(S)-HETE has been identified as a potent noncompetitive inhibitor of CYP1B1, an enzyme implicated in cancer and cardiovascular disease.[18] This suggests that 19-hydroxy and potentially 19-oxo fatty acids could act as endogenous regulators of other enzymatic pathways.

Further research is needed to identify specific receptors and downstream signaling targets of 19-oxo fatty acids to fully understand their physiological and pathological roles.

dot

Figure 4: Simplified Overview of 19-Oxo-ETE Formation and Potential Biological Roles.

Conclusion

The enzymatic formation of 19-oxo fatty acids represents a significant metabolic pathway for polyunsaturated fatty acids, yielding bioactive lipids with the potential to influence a range of physiological and pathological processes. This guide provides a foundational understanding of the key enzymes, experimental approaches, and biological context necessary for further research in this area. Future studies focused on identifying the specific dehydrogenases involved, elucidating the precise signaling mechanisms of 19-oxo fatty acids, and exploring their roles in disease models will be critical for advancing our knowledge and potentially uncovering new therapeutic opportunities.

References

- 1. Metabolism of arachidonic acid to 20-hydroxy-5,8,11, 14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CYP4F2-Catalyzed Metabolism of Arachidonic Acid Promotes Stromal Cell-Mediated Immunosuppression in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formation of 19(S)-, 19(R)-, and 18(R)-hydroxyeicosatetraenoic acids by alcohol-inducible cytochrome P450 2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 19-Hydroxyeicosatetraenoic acid analogs: Antagonism of 20-hydroxyeicosatetraenoic acid-induced vascular sensitization and hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ntnuopen.ntnu.no [ntnuopen.ntnu.no]

- 7. lipidmaps.org [lipidmaps.org]

- 8. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]

- 9. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lipidmaps.org [lipidmaps.org]

- 11. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. avantiresearch.com [avantiresearch.com]

- 14. 20-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 15. Inflammation - Wikipedia [en.wikipedia.org]

- 16. Synthesis, biological effects and pathophysiological implications of the novel arachidonic acid metabolite 5-oxo-eicosatetraenoic acid (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 5-Oxo-eicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 18. Identification of 19-(S/R)Hydroxyeicosatetraenoic Acid as the First Endogenous Noncompetitive Inhibitor of Cytochrome P450 1B1 with Enantioselective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Genesis of 19-Oxononadecanoic Acid: A Technical Guide to its Precursors and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of the metabolic pathway leading to the formation of 19-oxononadecanoic acid, a 19-carbon oxo-fatty acid. While the physiological role of many long-chain fatty acids is well-established, the specific functions and metabolic regulation of odd-chain fatty acids and their derivatives, such as this compound, are emerging areas of research. This document details the key precursors, enzymatic steps, and regulatory aspects of its biosynthesis, offering a valuable resource for researchers investigating fatty acid metabolism and its implications in health and disease.

The Metabolic Pathway: From Saturated Fat to Oxo-Fatty Acid

The primary precursor for the biosynthesis of this compound is the saturated fatty acid, nonadecanoic acid (C19:0) . This long-chain fatty acid can be obtained from dietary sources, particularly dairy and ruminant fats, or produced endogenously. The conversion of nonadecanoic acid to this compound is a two-step oxidative process primarily occurring in the endoplasmic reticulum of hepatocytes and other tissues.

Step 1: ω-Hydroxylation of Nonadecanoic Acid

The initial and rate-limiting step is the ω-hydroxylation of nonadecanoic acid at its terminal (ω) carbon atom to form 19-hydroxynonadecanoic acid . This reaction is catalyzed by cytochrome P450 monooxygenases belonging to the CYP4A and CYP4F subfamilies.[1][2] These enzymes are crucial for the metabolism of a variety of fatty acids.[2]

Step 2: Oxidation of 19-Hydroxynonadecanoic Acid

The newly formed hydroxyl group of 19-hydroxynonadecanoic acid is then oxidized to a ketone, yielding the final product, This compound . This oxidation is carried out by NAD⁺-dependent long-chain alcohol dehydrogenases (ADH).[3][4]

Quantitative Data on Enzyme Kinetics

While specific kinetic data for the enzymatic conversion of nonadecanoic acid and its derivatives are not extensively documented, data from studies on similar long-chain fatty acids provide valuable insights into the efficiency of these reactions.

| Enzyme Family | Substrate | Product | Km (µM) | Vmax (nmol/min/mg protein) or kcat (min⁻¹) | Source |

| CYP4A11 | Lauric Acid (C12:0) | 12-Hydroxylauric Acid | 4.7 | 7.0 (kcat) | [5] |

| Arachidonic Acid (C20:4) | 20-HETE | 228 | 49.8 (kcat) | [5] | |

| CYP4F11 | 3-Hydroxystearic Acid | 3,18-Dihydroxystearic Acid | 53.5 | 13.9 (kcat) | [6] |

| 3-Hydroxypalmitic Acid | 3,16-Dihydroxypalmitic Acid | 105.8 | 70.6 (kcat) | [6] | |

| Alcohol Dehydrogenase (ADH) | ω-Hydroxylated Stearic Acid | Stearoyl Aldehyde | 17 (Ki for ethanol oxidation) | Not specified | [7] |

| Long-Chain Alcohols | Long-Chain Carboxylates | 10-40 | Not specified | [7] |

Note: The provided kinetic parameters are for analogous substrates and serve as an estimation for the metabolism of nonadecanoic acid and its derivatives. Further research is required to determine the precise kinetics for these specific reactions.

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of this compound

Caption: Biosynthesis of 19-Oxonononadecanoic Acid from Nonadecanoic Acid.

Experimental Workflow for Quantification

Caption: General workflow for the quantification of this compound.

Experimental Protocols

Extraction and Quantification of Long-Chain Fatty Acids from Biological Samples

This protocol is adapted from established methods for fatty acid analysis and can be optimized for the specific quantification of nonadecanoic acid, 19-hydroxynonadecanoic acid, and this compound.

4.1.1. Materials

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Internal standards (e.g., deuterated nonadecanoic acid)

-

BF₃-methanol or TMSH (trimethylsulfonium hydroxide) for derivatization

-

Hexane

-

Anhydrous sodium sulfate

-

Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

4.1.2. Lipid Extraction (Folch Method)

-

Homogenize tissue samples or take a defined volume of plasma.

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

-

Vortex thoroughly for 2 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution and vortex again.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the organic phase under a stream of nitrogen.

4.1.3. Saponification and Derivatization (for GC-MS)

-

Resuspend the dried lipid extract in a known volume of methanolic potassium hydroxide (e.g., 0.5 M).

-

Heat at 60°C for 30 minutes to saponify the lipids and release free fatty acids.

-

Cool the sample and acidify with HCl.

-

Extract the free fatty acids with hexane.

-

Dry the hexane extract under nitrogen.

-

For derivatization to Fatty Acid Methyl Esters (FAMEs), add BF₃-methanol and heat at 100°C for 5 minutes. Alternatively, for a milder derivatization, use TMSH.

-

After cooling, add water and extract the FAMEs with hexane.

-

Dry the hexane extract over anhydrous sodium sulfate before GC-MS analysis.

4.1.4. GC-MS Analysis

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection: Splitless injection.

-

Oven Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 300°C) to elute the long-chain FAMEs.

-

Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range appropriate for the expected FAMEs (e.g., m/z 50-500). For increased sensitivity, selected ion monitoring (SIM) can be used, targeting the characteristic ions of the analytes and internal standards.

4.1.5. LC-MS/MS Analysis For the analysis of underivatized fatty acids, reversed-phase liquid chromatography coupled with tandem mass spectrometry is a powerful alternative.

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of formic acid or ammonium acetate to improve ionization.

-

Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) for quantification, with specific precursor-product ion transitions for each analyte and internal standard.

Physiological Significance and Future Directions

The ω-oxidation pathway, including the formation of this compound, is generally considered a minor route for fatty acid metabolism. However, its importance is elevated in situations where β-oxidation is impaired.[7] The resulting dicarboxylic acids can be further metabolized to provide energy.

The specific physiological role of this compound is not yet fully elucidated and represents an active area of research. Potential functions could include signaling roles, similar to other oxylipins, or involvement in the regulation of lipid homeostasis.

Inhibitors of ω-Hydroxylation: Several compounds are known to inhibit cytochrome P450-mediated fatty acid ω-hydroxylation and can be valuable tools for studying the physiological effects of this pathway. These include:

-

Carbon Monoxide (CO): A general inhibitor of cytochrome P450 enzymes.[8]

-

Metyrapone: More selective for certain P450 isozymes.[8]

-

17-Octadecynoic acid (17-ODYA): A suicide inhibitor of ω-hydroxylases.

-

HET0016: A selective inhibitor of CYP4A enzymes.

Future research should focus on elucidating the specific signaling pathways affected by this compound and its precursors, as well as their potential as biomarkers for metabolic diseases. The development of specific inhibitors for the enzymes involved in this pathway will be crucial for dissecting its precise physiological and pathological roles.

Conclusion

The biosynthesis of this compound from nonadecanoic acid involves a two-step enzymatic process initiated by cytochrome P450-mediated ω-hydroxylation, followed by alcohol dehydrogenase-catalyzed oxidation. While quantitative data for the specific substrates are still emerging, analogous reactions provide a framework for understanding the metabolic flux through this pathway. The detailed experimental protocols and workflows presented in this guide offer a solid foundation for researchers to investigate the metabolism and function of this and other long-chain oxo-fatty acids, paving the way for new discoveries in the complex field of lipidomics and its relevance to human health.

References

- 1. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]

- 2. PharmGKB summary: very important pharmacogene information for CYP4F2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiological Function of Alcohol Dehydrogenases and Long-Chain (C30) Fatty Acids in Alcohol Tolerance of Thermoanaerobacter ethanolicus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. The Synergistic and Opposing Roles of ω-Fatty Acid Hydroxylase (CYP4A11) and ω-1 Fatty Acid Hydroxylase (CYP2E1) in Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Omega oxidation of 3-hydroxy fatty acids by the human CYP4F gene subfamily enzyme CYP4F11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medsciencegroup.com [medsciencegroup.com]

- 8. Effect of inhibitors on omega- and (omega-1)-hydroxylation of lauric acid by frog liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]